Phorbol 12,13-Dibutyrate

Description

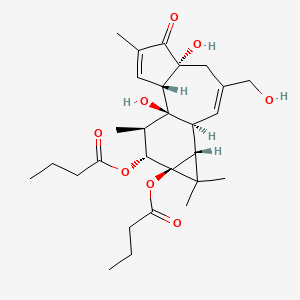

Phorbol 12,13-dibutanoate is a phorbol ester, a butyrate ester and a tertiary alpha-hydroxy ketone.

A phorbol ester found in CROTON OIL which, in addition to being a potent skin tumor promoter, is also an effective activator of calcium-activated, phospholipid-dependent protein kinase (protein kinase C). Due to its activation of this enzyme, phorbol 12,13-dibutyrate profoundly affects many different biological systems.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJRUJTZSGYBEZ-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958628 | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

37558-16-0, 61557-88-8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL 12,13-DIBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phorbol 12,13-Dibutyrate (PDBu): A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a diester of phorbol, a plant-derived tetracyclic diterpene. It is a widely utilized pharmacological tool in cell biology and cancer research due to its potent ability to activate Protein Kinase C (PKC).[1][2] As a structural and functional analog of the endogenous second messenger diacylglycerol (DAG), PDBu binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events.[3][4] This guide provides an in-depth examination of the molecular mechanism of PDBu, detailing its interaction with PKC, the subsequent activation of signaling pathways, and its diverse cellular effects. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism: Diacylglycerol (DAG) Mimicry and PKC Activation

The primary mechanism of action for Phorbol 12,13-dibutyrate is its function as a potent analog of diacylglycerol (DAG).[4] In cellular signaling, DAG is produced in the cell membrane and acts as a crucial second messenger that recruits and activates members of the Protein Kinase C (PKC) family.[3]

PDBu mimics the molecular structure of DAG, allowing it to bind with high affinity to the tandem C1 domains (C1a and C1b) present in conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[3] This binding event is a critical step, inducing a conformational change in the PKC enzyme. The pseudosubstrate region, which normally occupies the active site and maintains the enzyme in an inactive state, is displaced. This exposes the catalytic domain, leading to the kinase's activation and its translocation from the cytosol to the cell membrane. Atypical PKC isoforms (ζ, ι/λ) lack a typical C1 domain and are therefore unresponsive to activation by phorbol esters like PDBu.[5]

Molecular Interactions and Binding Affinity

PDBu's interaction with PKC has been characterized quantitatively. It binds specifically to most PKC isotypes, with the notable exception of the atypical PKC-zeta.[5] The binding affinity varies among the different isoforms.

Data Presentation: PDBu Binding Affinities for PKC Isoforms

The following table summarizes the dissociation constants (Kd) for [3H]PDBu binding to various recombinant PKC isotypes, highlighting the high-affinity nature of this interaction.

| PKC Isoform | Kd (nM) in presence of Ca2+ | Stoichiometry (mol PDBu/mol enzyme) | Reference |

| PKC-α | 1.6 | 1.4 - 2.8 | [5] |

| PKC-β1 | 1.6 | 1.4 - 2.8 | [5] |

| PKC-β2 | 1.6 | 1.4 - 2.8 | [5] |

| PKC-γ | 18 | 1.4 - 2.8 | [5] |

| PKC-δ | 1.6 | 1.4 - 2.8 | [5] |

| PKC-ε | 1.6 | 1.4 - 2.8 | [5] |

| PKC-ζ | No specific binding | N/A | [5] |

| Data derived from in vitro mixed micellar assays using pure recombinant PKC isotypes.[5] |

Downstream Signaling Pathways

Upon activation by PDBu, PKC isoforms phosphorylate a wide array of serine/threonine residues on substrate proteins, thereby initiating multiple downstream signaling cascades. The specific pathways activated can be cell-type dependent.

-

MAPK/ERK Pathway: PDBu treatment is well-documented to lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of ERK1/2 (p44/42 MAPK).[6] This pathway is central to regulating cell proliferation, differentiation, and survival.

-

RhoA/ROCK Pathway: In smooth muscle cells, PDBu-induced PKC activation can lead to the activation of the RhoA/Rho-kinase (ROCK) pathway.[7] This contributes to smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chains.[7]

-

Gene Expression: PDBu can potently increase the expression of certain genes. For example, in endometrial adenocarcinoma cells, PDBu was shown to increase the gene expression and protein secretion of Tumor Necrosis Factor-alpha (TNF-α).[8]

Physiological and Cellular Effects

The activation of PKC signaling by PDBu results in a broad spectrum of cellular responses. These effects are often dose- and cell-type-dependent.

-

Smooth Muscle Contraction: PDBu induces contraction in various types of smooth muscle, including vascular and bladder tissues.[7] This effect is often associated with an increase in the Ca2+ sensitivity of the contractile apparatus, mediated by the RhoA/ROCK pathway and inhibition of MLCP.[9]

-

Ion Channel Modulation: PDBu can modulate the activity of various ion channels. For instance, in guinea-pig ventricular myocytes, 100 nM PDBu enhanced delayed rectifier potassium currents (I(K)) while not significantly altering L-type calcium currents.[10] In another study, 1 µM PDBu was found to suppress carbachol-activated nonselective cationic currents in gastric myocytes.[11] However, some effects of PDBu on channels like the nicotinic acetylcholine (B1216132) receptor may be independent of PKC activation.[12]

-

Cell Proliferation and Apoptosis: The effect of PDBu on cell growth is complex and highly context-dependent. In some cell lines, such as esophageal adenocarcinoma cells, PDBu can inhibit cell growth.[13] In human endometrial adenocarcinoma cells, 10 nM PDBu was shown to decrease cell proliferation and induce apoptosis.[8] This highlights its potential as a tool for studying cancer cell biology.

-

Tumor Promotion: It is important to note that PDBu, like other potent phorbol esters, is considered a tumor promoter, although it is weaker than 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA).[1][2]

Data Presentation: Concentration-Dependent Effects of PDBu

| Cell/Tissue Type | PDBu Concentration | Observed Effect | Reference |

| Guinea-pig ventricular myocytes | 100 nM (10⁻⁷ M) | Reduced myocyte contraction amplitude to 46% of control; enhanced I(K) to 154% of control. | [10] |

| Human endometrial adenocarcinoma cells | 10 nM | Decreased cell proliferation and induced apoptosis. | [8] |

| Guinea-pig gastric myocytes | 1 µM | Suppressed carbachol-activated nonselective cationic current (ICCh) by 96.5%. | [11] |

| Rabbit bladder smooth muscle | 1-10 µM | Induced contraction via PKC and ROCK activation. | [7] |

Experimental Protocols

Protocol 1: PKC Binding Assay using [3H]this compound

This protocol describes a competitive binding assay to determine the affinity of test compounds for PKC or to quantify PKC levels in a sample.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine.

-

Radioligand: [3H]this compound ([3H]PDBu) at a concentration near its Kd (e.g., 2-20 nM).

-

Cold Ligand (for non-specific binding): Unlabeled PDBu or PMA at a high concentration (e.g., 10-20 µM).

-

Sample: Purified PKC enzyme or cell/tissue homogenate.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, the sample containing PKC, and [3H]PDBu.

-

For total binding, add vehicle (e.g., DMSO). For non-specific binding, add the high concentration of unlabeled PDBu.

-

For competition assays, add varying concentrations of the test compound.

-

Incubate the mixture at room temperature or 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B).

-

Wash the filters quickly with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound [3H]PDBu.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC50 values are determined. For saturation binding, Kd and Bmax values are determined using Scatchard analysis.[5]

-

Protocol 2: Western Blot for Phospho-ERK1/2 Activation

This protocol is used to detect the phosphorylation of ERK1/2, a downstream target of the PKC pathway, following PDBu stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa cells) and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling activity.

-

Treat cells with PDBu at the desired concentration (e.g., 20-2000 nM) for a specified time (e.g., 15-30 minutes).[6] Include an untreated (vehicle) control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.[6]

-

Conclusion

This compound is a powerful pharmacological agent whose mechanism of action is centered on its role as a high-affinity diacylglycerol analog. By directly binding to and activating conventional and novel PKC isoforms, PDBu triggers a multitude of signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, contraction, and gene expression. Its water solubility and slightly lower potency compared to PMA make it a valuable and manageable tool for investigating PKC-dependent signaling.[6][14] A thorough understanding of its concentration-dependent effects and the specific PKC isoforms expressed in a given experimental system is critical for the accurate interpretation of results in both basic research and preclinical drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDBu (this compound) | Cell Signaling Technology [cellsignal.com]

- 7. This compound-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of phorbol dibutyrate on cell proliferation, apoptosis, and tumor necrosis factor-alpha expression in human endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of phorbol esters on Ca2+ sensitivity and myosin light-chain phosphorylation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inotropic actions of protein kinase C activation by phorbol dibutyrate in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of phorbol 12,13 dibutyrate on carbachol-activated nonselective cationic current in guinea-pig gastric myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct action of 4-beta-phorbol-12,13-dibutyrate (PDBu) on nicotinic acetylcholine receptor channel independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phorbol 12,13 dibutyrate behaves in a tumor-inhibitory manner in esophageal adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Phorbol 12,13-Dibutyrate (PDBu): A Technical Guide to its Application as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a diester of phorbol, a natural product isolated from the oil of the croton plant (Croton tiglium). It is a widely utilized pharmacological tool in cell biology and drug discovery research due to its potent ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. This technical guide provides an in-depth overview of PDBu, its mechanism of action, quantitative data on its interaction with PKC isozymes, detailed experimental protocols for its use, and its application in research and drug development.

Introduction to Phorbol 12,13-Dibutyrate (PDBu)

PDBu is a synthetic analog of diacylglycerol (DAG), the endogenous activator of most PKC isozymes. Unlike DAG, which is rapidly metabolized, PDBu is relatively stable, allowing for sustained activation of PKC in experimental settings. This property, combined with its cell permeability, makes PDBu an invaluable reagent for studying PKC-mediated cellular processes.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₄₀O₈ |

| Molecular Weight | 504.61 g/mol |

| CAS Number | 37558-16-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C |

Mechanism of Action: PDBu as a PKC Activator

PDBu exerts its biological effects by binding to the C1 domain of conventional and novel PKC isozymes, mimicking the action of DAG. The C1 domain is a cysteine-rich zinc-finger motif that, upon ligand binding, induces a conformational change in the PKC enzyme. This change relieves autoinhibition, leading to the activation of the kinase and the subsequent phosphorylation of its downstream substrates.

Quantitative Data: PDBu Interaction with PKC Isozymes

The affinity of PDBu for different PKC isozymes varies, which can be exploited for targeted studies. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a higher affinity.

| PKC Isozyme | Dissociation Constant (Kd) for PDBu (nM) | Reference |

| Conventional | ||

| PKCα | 1.6 - 2.9 | [1] |

| PKCβI | 1.8 | [1] |

| PKCβII | 2.1 | [1] |

| PKCγ | 2.5 | [1] |

| Novel | ||

| PKCδ | 18 | [1] |

| PKCε | 4.3 | [1] |

| PKCη | N/A | |

| PKCθ | N/A | |

| Atypical | ||

| PKCζ | No specific binding | [1] |

| PKCι/λ | No specific binding |

Key Signaling Pathways Activated by PDBu

Activation of PKC by PDBu triggers several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Rho/ROCK pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PDBu-induced PKC activation can lead to the sequential phosphorylation and activation of Raf, MEK, and ERK.

Rho/ROCK Pathway

The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. PKC can activate this pathway, leading to increased contractility and other cellular changes.

Experimental Protocols

[³H]PDBu Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds to PKC by measuring their ability to compete with the binding of radiolabeled [³H]PDBu.

Materials:

-

Purified PKC isozyme

-

[³H]PDBu (specific activity ~10-20 Ci/mmol)

-

Unlabeled PDBu (for determining non-specific binding)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (or a suitable detergent like Triton X-100)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified PKC isozyme and PS/DAG liposomes (or detergent) in the assay buffer.

-

Add increasing concentrations of the unlabeled test compound to a series of tubes.

-

Add a fixed concentration of [³H]PDBu (typically at or below its Kd) to all tubes.

-

For determining non-specific binding, add a high concentration of unlabeled PDBu (e.g., 10 µM) to a separate set of tubes.

-

Initiate the binding reaction by adding the PKC/lipid mixture to all tubes.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a substrate peptide in the presence of PDBu.

Materials:

-

Purified PKC isozyme

-

PDBu

-

PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation consensus sequence)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

Phosphocellulose paper (e.g., P81)

-

Wash Buffer: 75 mM phosphoric acid

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PKC substrate peptide and PS/DAG liposomes in the kinase assay buffer.

-

Add PDBu to the desired final concentration to activate the PKC.

-

Add the purified PKC isozyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKC activity based on the amount of ³²P incorporated into the substrate peptide per unit of time.

PDBu-Induced Differentiation of THP-1 Monocytes into Macrophages

THP-1 is a human monocytic leukemia cell line that can be differentiated into macrophage-like cells upon treatment with phorbol esters like PDBu.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

PDBu stock solution (in DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture THP-1 cells in suspension in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

-

Seed the THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL in fresh medium.

-

Add PDBu to the cell culture to a final concentration of 50-100 nM. A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for 48-72 hours. During this time, the cells will start to adhere to the bottom of the plate and exhibit a macrophage-like morphology.

-

After the incubation period, gently aspirate the medium containing non-adherent cells.

-

Wash the adherent cells gently with PBS to remove any remaining non-adherent cells.

-

Add fresh RPMI-1640 medium to the adherent, differentiated macrophage-like cells.

-

The differentiated cells are now ready for downstream applications, such as phagocytosis assays, cytokine release assays, or gene expression analysis.

Applications in Research and Drug Development

PDBu is a versatile tool with numerous applications in both basic research and preclinical drug development.

Elucidating Signaling Pathways

By specifically activating PKC, PDBu allows researchers to dissect the role of this kinase family in various signaling pathways. It can be used to identify upstream regulators and downstream effectors of PKC, as well as to study the crosstalk between different signaling cascades.

Cellular Differentiation and Proliferation Studies

PDBu is widely used to induce differentiation in various cell types, such as the differentiation of monocytes into macrophages or the megakaryocytic differentiation of leukemia cells.[2] It is also employed to study the role of PKC in cell cycle control and proliferation.

Target Validation and Compound Screening in Drug Discovery

In the context of drug development, PDBu can be used as a tool compound for target validation. For instance, if a disease is hypothesized to be driven by aberrant PKC activity, PDBu can be used to mimic this hyperactivity in cellular models. Furthermore, in high-throughput screening for PKC inhibitors, PDBu can be used as the activating ligand to stimulate PKC activity, against which the inhibitory potential of test compounds is measured.

Preclinical Cancer Research

The role of PKC in cancer is complex, with different isozymes exhibiting either tumor-promoting or tumor-suppressing functions depending on the context. PDBu is used in preclinical cancer models to investigate the effects of PKC activation on tumor cell growth, apoptosis, and metastasis.[3] For example, in some cancer cell lines, PDBu treatment has been shown to inhibit cell growth.[3]

Conclusion

This compound remains an indispensable pharmacological tool for researchers and drug development professionals. Its ability to potently and selectively activate conventional and novel Protein Kinase C isozymes provides a robust method for investigating the vast and complex signaling networks regulated by this critical kinase family. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of PDBu in a variety of experimental settings, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Phorbol (B1677699) 12,13-Dibutyrate in Tumor Promotion

Abstract: Phorbol 12,13-dibutyrate (PDBu) is a synthetic phorbol ester that serves as a potent tumor promoter and a critical tool in biomedical research. Its primary mechanism of action involves the high-affinity binding to and activation of protein kinase C (PKC) isozymes, mimicking the endogenous second messenger diacylglycerol (DAG). This sustained activation triggers a cascade of downstream signaling events that drive cellular proliferation, inflammation, and inhibit apoptosis, collectively contributing to the promotion phase of carcinogenesis. This document provides a detailed overview of the molecular mechanisms of PDBu, quantitative data on its interaction with PKC, key experimental protocols for studying its effects, and visualizations of the core signaling pathways involved.

Core Mechanism of Action: Protein Kinase C Activation

Phorbol esters like PDBu exert their biological effects by acting as potent analogs of diacylglycerol (DAG).[1] Unlike the transient nature of endogenous DAG, PDBu is not readily metabolized, leading to prolonged and sustained activation of its primary targets, the protein kinase C (PKC) family of serine/threonine kinases.[2]

The activation process involves PDBu binding to the C1 domain present in conventional and novel PKC isozymes.[2] This binding event recruits the enzyme from the cytosol to the plasma membrane, where it transitions into a catalytically active conformation.[3] This translocation and activation initiate a wide array of downstream signaling pathways that are central to its role as a tumor promoter. While PDBu is a powerful tool for activating PKC, prolonged exposure can lead to the eventual downregulation and degradation of specific PKC isozymes.[2][4]

Caption: PDBu mimics DAG to bind PKC's C1 domain, inducing its activation.

Downstream Signaling Cascades in Tumor Promotion

The sustained activation of PKC by PDBu triggers multiple signaling pathways implicated in tumor promotion. These pathways converge on transcription factors that regulate genes involved in cell proliferation, survival, inflammation, and invasion.

-

MAPK/ERK Pathway: PKC activation is a known upstream event for the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is fundamental in transmitting extracellular signals to the nucleus to control gene expression related to cell growth and differentiation.

-

NF-κB Pathway: PDBu can induce the activation of the transcription factor NF-κB.[5] This is often mediated by PKC-dependent phosphorylation of IκB kinase (IKK), which leads to the degradation of the IκB inhibitor and subsequent nuclear translocation of NF-κB.[5] NF-κB activation promotes the expression of pro-inflammatory and anti-apoptotic genes.

-

Rho/ROCK Pathway: In some cell types, PDBu-induced PKC activation can lead to the subsequent activation of the Rho-associated kinase (ROCK) pathway, which plays roles in cell contraction, motility, and morphology.[6]

References

- 1. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 3. Properties of the protein kinase C-phorbol ester interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decursin and PDBu: two PKC activators distinctively acting in the megakaryocytic differentiation of K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol 12,13-Dibutyrate (PDBu) Binding to Protein Kinase C (PKC) Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Phorbol (B1677699) 12,13-Dibutyrate (PDBu) to various Protein Kinase C (PKC) isoforms. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a schematic of the downstream signaling pathways activated by PDBu.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activity of conventional and novel PKC isoforms is regulated by the second messenger diacylglycerol (DAG). Phorbol esters, such as Phorbol 12,13-Dibutyrate (PDBu), are potent tumor promoters that act as structural analogs of DAG, enabling them to bind to and activate PKC. Understanding the specific binding affinities of PDBu for different PKC isoforms is critical for elucidating the nuanced roles of these enzymes in cellular signaling and for the development of targeted therapeutics.

PDBu Binding Affinity to PKC Isoforms

The binding affinity of PDBu to various PKC isoforms is typically determined using radioligand binding assays. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for [3H]PDBu binding to several recombinant PKC isoforms, as determined by a mixed micellar assay.

| PKC Isoform | Dissociation Constant (Kd) (nM) |

| α (alpha) | 1.6 |

| β1 (beta-1) | 2.5 |

| β2 (beta-2) | 2.5 |

| γ (gamma) | 1.9 |

| δ (delta) | 18 |

| ε (epsilon) | 12 |

| ζ (zeta) | No specific binding |

Data sourced from a study utilizing a mixed micellar assay to characterize [3H]PDBu binding to pure recombinant PKC isotypes expressed in a baculovirus/insect cell system[1].

Experimental Protocols: [3H]PDBu Binding Assay (Mixed Micellar Method)

The determination of PDBu binding affinity to PKC isoforms can be achieved through a [3H]PDBu binding assay using the mixed micellar method. This in vitro assay provides a reproducible means to study the interaction between phorbol esters and PKC in a controlled lipid environment.

Materials

-

Purified recombinant PKC isoforms

-

[3H]this compound ([3H]PDBu)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Calcium Chloride (CaCl2) or EGTA

-

Unlabeled PDBu

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology

-

Preparation of Mixed Micelles:

-

Prepare a stock solution of Triton X-100 and phosphatidylserine in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the assay buffer by vortexing or sonication to form mixed micelles.

-

-

Binding Reaction:

-

In a reaction tube, combine the assay buffer, purified PKC isoform, and mixed micelles.

-

For conventional PKC isoforms, include CaCl2 to the desired final concentration. For calcium-independent assays, EGTA can be included.

-

Add varying concentrations of [3H]PDBu to the reaction tubes.

-

To determine non-specific binding, a parallel set of tubes should be prepared containing a high concentration of unlabeled PDBu in addition to the [3H]PDBu.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound [3H]PDBu.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]PDBu concentration.

-

Perform Scatchard analysis on the specific binding data to determine the Kd and the maximum number of binding sites (Bmax).

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general signaling pathway initiated by PDBu binding to PKC and a typical experimental workflow for determining binding affinity.

Caption: General signaling pathway of PKC activation by PDBu.

Caption: Experimental workflow for a [3H]PDBu binding assay.

Downstream Signaling Cascades

Upon activation by PDBu, conventional and novel PKC isoforms translocate to the plasma membrane where they phosphorylate a wide array of substrate proteins, initiating downstream signaling cascades. These pathways are intricate and can vary depending on the specific PKC isoform, cell type, and subcellular localization.

Key downstream signaling pathways activated by PKC include:

-

MAPK/ERK Pathway: PKC can activate the Raf-MEK-ERK cascade, which is a central signaling module controlling cell proliferation, differentiation, and survival.

-

Phospholipase D (PLD) Pathway: PKC can phosphorylate and activate PLD, leading to the production of phosphatidic acid, another important lipid second messenger.

-

Sphingosine Kinase (SphK) Pathway: PKC has been shown to activate SphK, which catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell growth, survival, and migration.

-

Modulation of Ion Channels and Receptors: PKC can directly phosphorylate various ion channels and cell surface receptors, thereby modulating their activity and downstream signaling.

The activation of these and other signaling pathways by PDBu-mediated PKC activation ultimately leads to diverse cellular responses, making the PKC family a critical node in cellular signal transduction.

Conclusion

This technical guide has provided a detailed overview of the binding characteristics of PDBu to PKC isoforms, a fundamental aspect for researchers and professionals in the fields of cell biology and drug development. The provided quantitative data, experimental methodologies, and signaling pathway diagrams offer a solid foundation for further investigation into the complex and multifaceted roles of the Protein Kinase C family. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies targeting PKC-mediated signaling pathways.

References

Cellular Responses to Phorbol 12,13-Dibutyrate Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a diester of phorbol, a natural product found in the croton plant. It is a potent and widely used pharmacological tool for studying a range of cellular processes. As a structural and functional analog of the endogenous second messenger diacylglycerol (DAG), PDBu is a powerful activator of Protein Kinase C (PKC).[1] Its relatively high water solubility compared to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA) makes it a convenient reagent for cell culture experiments. This guide provides an in-depth overview of the cellular and molecular responses to PDBu treatment, focusing on its mechanism of action, downstream signaling cascades, and key experimental observations.

Mechanism of Action: Protein Kinase C Activation

The primary molecular target of PDBu is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction. PDBu binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, mimicking the action of DAG. This binding event recruits PKC to the cell membrane, where it is allosterically activated, leading to the phosphorylation of a wide array of downstream substrate proteins. This activation initiates a cascade of cellular responses that regulate cell proliferation, differentiation, apoptosis, and other vital functions.

Key Signaling Pathways Activated by PDBu

Treatment of cells with PDBu triggers a complex network of signaling pathways, primarily downstream of PKC activation. The most well-characterized of these are the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated kinase (ROCK) pathways.

The MAPK/ERK Pathway

One of the central signaling cascades activated by PDBu is the MAPK/ERK pathway. Upon activation by PDBu, PKC can directly phosphorylate and activate Raf-1 kinase.[2][3] Activated Raf-1 then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase). Phosphorylated ERK can then translocate to the nucleus to regulate the activity of various transcription factors, such as AP-1 (Activator Protein-1), leading to changes in gene expression that influence cell fate.

Crosstalk with the ROCK Pathway

In certain cell types, such as smooth muscle cells, PDBu-induced PKC activation exhibits significant crosstalk with the Rho-associated kinase (ROCK) pathway. Studies have shown that PDBu-induced contraction in bladder smooth muscle involves both the activation of PKC and a subsequent PKC-dependent activation of ROCK.[4] A key downstream effector in this process is CPI-17, which is phosphorylated by both PKC and ROCK, leading to the inhibition of myosin light chain phosphatase and resulting in smooth muscle contraction.[4]

Regulation of Transcription Factors

PDBu treatment significantly impacts the activity of key transcription factors that govern cellular responses.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): PDBu is a known activator of the NF-κB pathway.[5] PKC isoforms activated by PDBu can lead to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[6][7] This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of genes involved in inflammation, immunity, and cell survival.[8][9]

-

AP-1 (Activator Protein-1): As a downstream consequence of MAPK/ERK pathway activation, PDBu treatment leads to the activation of the AP-1 transcription factor complex, which is typically a dimer of proteins from the Fos and Jun families. AP-1 activation plays a role in mediating cellular responses to PDBu, including proliferation and differentiation.[10]

Cellular Responses to PDBu Treatment

The activation of the signaling pathways described above leads to a variety of observable cellular responses, which are highly dependent on the cell type and experimental context.

Cell Differentiation

PDBu is a potent inducer of differentiation in several cell lineages, particularly in hematopoietic cells.

-

Megakaryocytic Differentiation: In human erythroleukemia cell lines like K562, PDBu treatment induces differentiation towards a megakaryocytic lineage.[11] This is characterized by changes in cell morphology, increased substrate adhesion, and the expression of megakaryocytic surface markers such as integrin β3.[11]

-

Monocytic/Macrophagic Differentiation: In human promyelocytic leukemia cells (HL-60), phorbol esters can induce differentiation into monocytes and macrophages.

Smooth Muscle Contraction

In smooth muscle tissues, PDBu is a powerful contractile agent. For instance, in bronchial smooth muscle, 1 µM PDBu can induce strong contractions, an effect that involves multiple PKC isoforms including α, β, and δ.[2][12] This contractile response is often dependent on an increase in cytosolic Ca2+ and the activation of the ROCK pathway.[2]

Modulation of Apoptosis

The effect of PDBu on apoptosis is complex and context-dependent.

-

Anti-apoptotic Effects: In some contexts, PKC activation by phorbol esters can inhibit DNA damage-induced apoptosis.

-

Pro-apoptotic Effects: Conversely, in other cell types, such as androgen-dependent prostate cancer cells, PKC activation can promote apoptosis.

Quantitative Data on PDBu Treatment

The following tables summarize quantitative data from various studies on PDBu treatment.

| Parameter | Cell Type/System | Value | Reference |

| EC50 (ERK Phosphorylation) | CHO-K1 cells | 2.6 nM | [13] |

| IC50 (Inhibition of Ca2+ elevation) | Neurohybrid NG108-15 cells | 162 nM | [14] |

| IC50 (Inhibition of IP1 accumulation) | Neurohybrid NG108-15 cells | 35 nM | [14] |

| EC50 (Vasoconstriction in vivo) | Spontaneously hypertensive and normotensive rats | Identical between SHR and WKY rats | [10] |

| Application | Cell Line | Concentration | Duration | Observed Effect | Reference |

| Megakaryocytic Differentiation | K562 | 10-100 nM | 24-72 hours | Induction of megakaryocytic markers | [11] |

| Neutrophil-like Differentiation | HL-60 | 100-200 nM | 3-5 days | Induction of neutrophil markers | [15] |

| Smooth Muscle Contraction | Mouse Bronchial Smooth Muscle | 1 µM | N/A | Strong contraction | [2] |

| T-cell Activation (synergistic) | Human T-lymphocytes | 10 ng/mL (~20 nM) | 2-4 hours | IL-2 production and proliferation (with ionomycin) | [16] |

Experimental Protocols

General Protocol for Cell Treatment with PDBu

This protocol provides a general framework for treating cultured cells with PDBu. Specific parameters such as cell density, PDBu concentration, and incubation time should be optimized for each cell type and experimental endpoint.

-

Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Reagent Preparation: Prepare a stock solution of PDBu in a suitable solvent such as DMSO. A typical stock concentration is 1-10 mM. Store aliquots at -20°C.

-

Cell Treatment: Dilute the PDBu stock solution in fresh culture medium to the final desired concentration (typically in the nM to low µM range). Replace the existing medium in the cell culture plates with the PDBu-containing medium.

-

Incubation: Incubate the cells for the desired period (ranging from minutes for signaling studies to days for differentiation assays) at 37°C in a CO2 incubator.

-

Downstream Analysis: Following incubation, harvest the cells for various analyses, such as Western blotting, kinase assays, or flow cytometry.

Detailed Protocol: Western Blotting for Phosphorylated ERK (p-ERK)

This protocol details the detection of ERK phosphorylation following PDBu treatment.

-

Cell Treatment: Treat cells with PDBu (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

Detailed Protocol: HL-60 Cell Differentiation

This protocol outlines the induction of neutrophil-like differentiation in HL-60 cells.

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Keep cell density between 2 x 105 and 1 x 106 cells/mL.

-

Induction of Differentiation:

-

Seed HL-60 cells at a density of 2 x 105 cells/mL in fresh culture medium.

-

Add PDBu to a final concentration of 100 nM. (Note: DMSO at 1.25% is also a common inducer for neutrophil-like differentiation in HL-60 cells).[15]

-

Incubate the cells for 3 to 5 days at 37°C in a CO2 incubator.

-

-

Assessment of Differentiation:

-

Morphological Changes: Prepare cytospins of the cells and stain with Wright-Giemsa. Differentiated cells will exhibit a decreased nucleus-to-cytoplasm ratio and segmented nuclei.[12]

-

Surface Marker Expression: Analyze the expression of neutrophil surface markers, such as CD11b, by flow cytometry.

-

Harvest cells and wash with PBS containing 1% BSA.

-

Incubate with a fluorescently-conjugated anti-CD11b antibody for 30 minutes on ice.

-

Wash the cells and resuspend in PBS.

-

Analyze the cells using a flow cytometer, comparing to undifferentiated control cells. An increase in the percentage of CD11b-positive cells indicates successful differentiation.[12]

-

-

Conclusion

This compound is an invaluable tool for dissecting the complex signaling networks that govern cellular behavior. Its potent and specific activation of Protein Kinase C provides a means to investigate the downstream consequences of this critical signaling node. By understanding the intricate pathways activated by PDBu, from the MAPK cascade to the regulation of key transcription factors, researchers can gain deeper insights into the mechanisms of cell differentiation, proliferation, and other fundamental processes. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for designing and interpreting experiments utilizing this powerful pharmacological agent.

References

- 1. Cyclic AMP-dependent kinase regulates Raf-1 kinase mainly by phosphorylation of serine 259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C alpha activates RAF-1 by direct phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the c-Raf protein kinase by protein kinase C phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of NF-kappaB is required for PDGF-B chain to transform NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes [frontiersin.org]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Down-regulation of transcription factors AP-1, Sp-1, and NF-kappa B precedes myocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the transcription factors NF-kappa B and AP-1 by redox changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activation of Raf-1 signaling by protein kinase C through a mechanism involving Raf kinase inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dichotomy of Phorbol 12,13-Dibutyrate: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a diester of the natural product phorbol and a potent biological tool widely utilized in biomedical research. Its primary mechanism of action lies in its ability to mimic the endogenous signaling molecule diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) isozymes. This potent activation triggers a cascade of downstream signaling events, resulting in a wide array of cellular and physiological responses. However, the manifestation of these effects differs significantly between controlled in vitro cell culture systems and complex in vivo animal models. This technical guide provides a comprehensive overview of the dual nature of PDBu, detailing its effects, the experimental protocols to study them, and the underlying signaling pathways.

Core Mechanism of Action: Protein Kinase C Activation

PDBu exerts its biological effects primarily by binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. This binding recruits the kinase to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, initiating a broad spectrum of cellular processes.

In Vitro Effects of Phorbol 12,13-Dibutyrate

In cell-based assays, PDBu is a powerful tool to investigate PKC-mediated signaling pathways and their roles in various cellular functions. Its effects are generally rapid and reversible upon washout, a key advantage over the more lipophilic phorbol ester, Phorbol 12-myristate 13-acetate (PMA).

Quantitative Data on In Vitro Effects

| Cell Line/System | Parameter Measured | PDBu Concentration | Observed Effect | Citation(s) |

| HeLa Cells | p44/42 MAPK (Erk1/2) Phosphorylation | 20-2000 nM (15 min) | Dose-dependent increase in phosphorylation. | [1] |

| K562, TF-1, HeL (Leukemia cells) | Megakaryocytic Differentiation (CD41/CD61 expression) | 5-20 nM (3 days) | Induction of differentiation. Higher doses can be toxic. | [2] |

| Human Melanocytes | Proliferation | Not specified, compared to PMA | Higher proliferative induction capacity than PMA. | [3] |

| Guinea-Pig Ventricular Myocytes | Contraction Amplitude | 100 nM | Reduced myocyte contraction to 46% of control. | |

| Rabbit Bladder Smooth Muscle | Contraction | 0.01-1 µM | Enhanced nerve-mediated contractions. | [4] |

| Porcine Coronary Arterioles | Vasoconstriction | ≥10 nmol/L | Significant vasoconstriction. | [5] |

| Rat Stomach Fundus Strips | Muscle Tone (pre-contracted with 5-HT) | Dose-dependent | Induced relaxation. | [6] |

Experimental Protocols for In Vitro Studies

-

Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of PDBu in a suitable solvent, such as DMSO, at a high concentration (e.g., 1-10 mM).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. PDBu is soluble in DMSO at 25 mg/ml and ethanol (B145695) at 20 mg/ml.[7]

-

-

Cell Treatment:

-

On the day of the experiment, dilute the PDBu stock solution to the final working concentration in pre-warmed cell culture medium. Typical working concentrations range from 20-2000 nM.[1]

-

Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of PDBu.

-

Include a vehicle control (medium with the same concentration of DMSO used for the PDBu treatment).

-

Incubate the cells for the desired period, which can range from minutes for signaling studies (e.g., 15-30 minutes for MAPK activation) to days for differentiation studies.[1][2]

-

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

-

Western Blotting: To analyze the phosphorylation of downstream targets like ERK or MARCKS.

-

Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the transcription of target genes.

-

Cell Viability/Proliferation Assays (e.g., MTT assay): To assess the effect on cell growth.[3]

-

Flow Cytometry: To analyze changes in cell surface markers (e.g., for differentiation studies).[2]

-

-

Cell Seeding: Seed K562, TF-1, or HeL cells in a suitable culture vessel.

-

PDBu Treatment: Treat the cells with PDBu at a final concentration of 5-20 nM for 3 days.[2]

-

Analysis of Differentiation:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD41 and CD61.

-

Analyze the expression of these markers using flow cytometry to quantify the percentage of differentiated cells.[2]

-

In Vivo Effects of this compound

The in vivo effects of PDBu are more complex, involving interactions with multiple cell types and physiological systems. A prominent application is in mouse skin carcinogenesis models, where it acts as a tumor promoter. It also exhibits significant effects on smooth muscle contractility and the central nervous system.

Quantitative Data on In Vivo Effects

| Animal Model | Route of Administration | PDBu Dose | Observed Effect | Citation(s) |

| Mouse (NMRI) | Topical (skin) | Equimolar to PMA | Induces skin inflammation and epidermal proliferation. | [8] |

| Mouse (S/RVCri) | Topical (skin) | 1.8 nmol (twice weekly for 4 weeks) | Did not significantly alter tumor bearer percentage in an MCA-initiated model. | [9] |

| Rat (SHR and WKY) | Infusion (hindlimb) | 1-3000 ng/kg/min | Dose-related increase in perfusion pressure (vasoconstriction). | [2] |

| Rat (SHRSP and WKY) | Ex vivo (portal vein) | Concentration-dependent | Enhanced twitch and tonic contractions in hypertensive rats. | [7] |

| Rabbit | In vitro (isolated vascular smooth muscle) | Micromolar concentrations | Induced contractions in basilar, renal, and saphenous arteries. | [10] |

| Mouse | Intracerebroventricular (i.c.v.) | Dose- and time-dependent | Reduced ethanol-induced loss of the righting reflex. | [11] |

| Mouse (AHR model) | Ex vivo (bronchial smooth muscle) | Not specified | Markedly augmented contraction in hyperresponsive mice. | [12] |

Experimental Protocols for In Vivo Studies

This protocol involves an initiation step with a carcinogen followed by repeated application of a tumor promoter like PDBu.

-

Animal Model: Use a susceptible mouse strain, such as SENCAR or FVB.[9][13]

-

Initiation:

-

At 7-8 weeks of age, shave the dorsal skin of the mice.

-

Apply a single topical dose of a carcinogen, typically 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), dissolved in a suitable solvent like acetone. A common dose is 25-100 nmol in 100-200 µl of acetone.[5][9][13]

-

-

Promotion:

-

One to two weeks after initiation, begin the promotion phase.

-

Apply PDBu topically to the initiated skin, typically twice a week. While specific doses for PDBu are less commonly cited than for TPA, a starting point could be in the nanomole range per application (e.g., 1-10 nmol in 100-200 µl of acetone), based on its activity relative to TPA.[6][9][13]

-

Continue the twice-weekly applications for the duration of the study (e.g., 20 weeks or longer).

-

-

Tumor Monitoring:

-

Monitor the mice weekly for the appearance and growth of skin papillomas.

-

Record the number and size of tumors for each mouse.[13]

-

-

Termination and Analysis: At the end of the study, euthanize the mice and collect the skin tumors for histological analysis to confirm the presence of papillomas and any progression to squamous cell carcinomas.

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.

-

Stereotaxic Surgery:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Expose the skull and identify the bregma.

-

Using appropriate coordinates for the lateral ventricle, drill a small hole in the skull.

-

-

Injection:

-

Slowly inject PDBu, dissolved in a sterile vehicle, into the lateral ventricle using a microsyringe. The exact dose will need to be determined empirically for the desired effect, but studies have used picomole amounts.[11]

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral or Physiological Assessment: At the desired time points after injection, perform the relevant behavioral tests (e.g., righting reflex) or physiological measurements.[11]

Signaling Pathways and Visualizations

PDBu-induced PKC activation initiates a complex network of downstream signaling pathways. A simplified representation of the core pathway and a general experimental workflow are depicted below.

References

- 1. PDBu (this compound) | Cell Signaling Technology [cellsignal.com]

- 2. Decursin and PDBu: two PKC activators distinctively acting in the megakaryocytic differentiation of K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose and frequency effect in mouse skin tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Analysis of the Downstream Signaling Network of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

PDBu as a Chemical Probe for Studying Signal Transduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a potent and widely utilized chemical probe for investigating signal transduction pathways mediated by protein kinase C (PKC). As a synthetic analog of the endogenous second messenger diacylglycerol (DAG), PDBu binds to and activates conventional and novel PKC isozymes, making it an invaluable tool for elucidating the complex roles of these kinases in cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] This technical guide provides a comprehensive overview of PDBu, including its mechanism of action, quantitative data on its interactions with PKC, detailed experimental protocols for its use, and a discussion of potential off-target effects.

Chemical Properties and Handling

PDBu is a phorbol ester that is more hydrophilic than the commonly used phorbol 12-myristate 13-acetate (PMA), which facilitates its removal from cell cultures by washing.[3] It is soluble in organic solvents such as DMSO and ethanol.

Table 1: Chemical and Physical Properties of PDBu

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₀O₈ | [3] |

| Molecular Weight | 504.6 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMSO (≥ 25 mg/mL), Ethanol | [3] |

| Storage | Store stock solutions at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | [4] |

Mechanism of Action: Activation of Protein Kinase C

PDBu exerts its biological effects by mimicking diacylglycerol (DAG), the physiological activator of most PKC isozymes. It binds to the C1 domain, a conserved region within the regulatory domain of conventional (cPKC) and novel (nPKC) isozymes.[5] This binding event induces a conformational change in the PKC molecule, leading to the release of an autoinhibitory pseudosubstrate from the catalytic domain and subsequent activation of the kinase.[2] Activated PKC can then phosphorylate a wide array of substrate proteins on serine and threonine residues, initiating a cascade of downstream signaling events.

Figure 1: Mechanism of PDBu-mediated PKC activation.

Quantitative Data: PDBu-PKC Interactions

The affinity of PDBu for different PKC isozymes has been characterized in various studies. This quantitative data is crucial for designing experiments and interpreting results.

Table 2: Binding Affinities (Kd) of [³H]PDBu for PKC Isozymes

| PKC Isozyme | Kd (nM) | Conditions | Reference(s) |

| PKCα | 1.6 - 7.4 | With Ca²⁺ | [6][7] |

| PKCβI | 1.6 - 7.4 | With Ca²⁺ | [6][7] |

| PKCβII | 1.6 - 7.4 | With Ca²⁺ | [6][7] |

| PKCγ | 1.6 - 7.4 | With Ca²⁺ | [6][7] |

| PKCδ | 18 | With Ca²⁺ | [6] |

| PKCε | 1.6 - 7.4 | With Ca²⁺ | [6][7] |

| PKCζ | No specific binding | With Ca²⁺ | [6] |

Table 3: Inhibitory Concentrations (IC₅₀) of PDBu

| Effect | Cell Line/System | IC₅₀ | Reference(s) |

| Inhibition of PAF-induced [Ca²⁺]i elevation | NG108-15 cells | 162 nM | [8] |

| Inhibition of PAF-induced IP1 accumulation | NG108-15 cells | 35 nM | [8] |

Experimental Protocols

Preparation of PDBu Stock and Working Solutions

Figure 2: Workflow for PDBu solution preparation.

Materials:

-

Phorbol 12,13-dibutyrate (PDBu) powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Stock Solution (e.g., 10 mM):

-

Calculate the required mass of PDBu to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.046 mg of PDBu.

-

Aseptically transfer the weighed PDBu powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex thoroughly until the PDBu is completely dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.[4]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the PDBu stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the PDBu stock solution to the medium and mix immediately to ensure uniform distribution and prevent precipitation.

-

The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

-

In Vitro PKC Activity Assay

This protocol is a general guideline for measuring PKC activity using a radioactive assay.

Materials:

-

Purified PKC isozyme or cell lysate containing PKC

-

PDBu

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a lipid mixture by drying down a solution of PS and then resuspending it in assay buffer by sonication.

-

In a microcentrifuge tube, combine the assay buffer, lipid mixture, PKC enzyme source, and PDBu at the desired concentration.

-

Add the PKC substrate to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of Downstream PKC Targets

This protocol describes the detection of phosphorylated downstream targets of PKC, such as MARCKS or ERK, following PDBu stimulation.

Materials:

-

Cultured cells

-

PDBu

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with PDBu at the desired concentration and for the appropriate time. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Off-Target Effects and Control Experiments

While PDBu is a potent PKC activator, it is essential to consider potential off-target effects in experimental design and data interpretation.

Known Off-Target Effects:

-

PDBu can bind to other C1 domain-containing proteins besides PKC, such as RasGRPs, chimaerins, and Munc13.[5]

-

At high concentrations, PDBu may have effects independent of PKC activation.

Figure 3: Experimental design to control for off-target effects.

Recommended Control Experiments:

-

Use of PKC Inhibitors: Pre-treatment of cells with a specific PKC inhibitor (e.g., Gö6983, bisindolylmaleimide I) should block the effects of PDBu if they are PKC-mediated.[1]

-

Inactive Analogs: Use of an inactive phorbol ester analog, such as 4α-phorbol 12,13-dibutyrate (4α-PDBu), which does not activate PKC, is a crucial negative control.

-

Dose-Response Analysis: Perform a dose-response curve for PDBu. On-target effects should occur within the known activation range for PKC.

-

Genetic Approaches: Utilize siRNA or shRNA to knock down the expression of specific PKC isozymes to confirm their involvement in the observed cellular response.

Conclusion